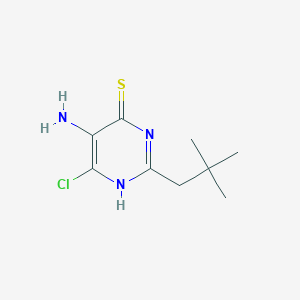
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a pentyloxy group attached to a benzylidene moiety, which is further connected to an isobenzofuran-1(3H)-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regio- and stereoselective cyclization of alkynes. This method allows for the selective synthesis of isobenzofuran derivatives under controlled reaction conditions . Another approach involves the iodocyclization of o-alkynylbenzamides with various electrophiles, which yields isobenzofuran derivatives through nucleophilic attack of the amide nitrogen onto the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization and iodocyclization methods are common in industrial settings due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or isobenzofuran moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[isobenzofuran-1(3H),4’-piperidines]: These compounds share a similar isobenzofuran core and have been studied for their potential as central nervous system agents.
Isobenzofuran-1(3H)-imines: These derivatives are formed through iodocyclization reactions and have unique structural features.
Uniqueness
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is unique due to the presence of the pentyloxy group and benzylidene moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H20O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3/b19-14- |
Clave InChI |
UEZGZBJAHOFZAQ-RGEXLXHISA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)

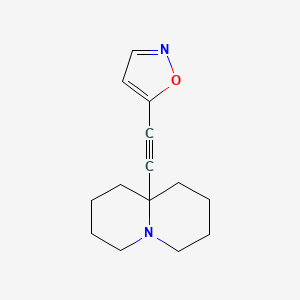
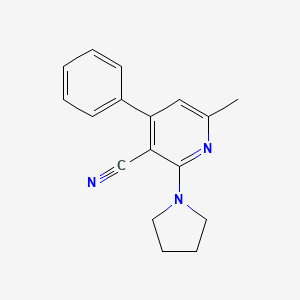
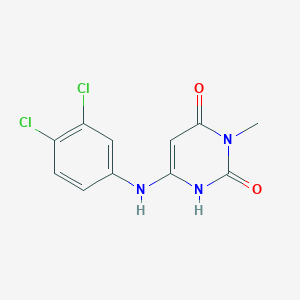
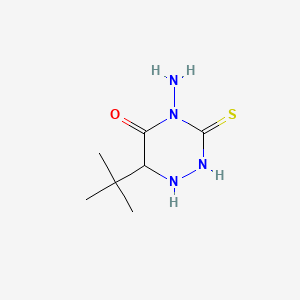
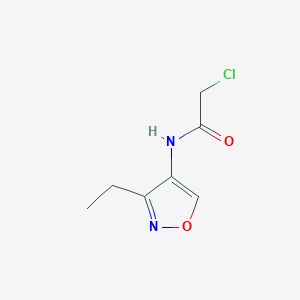

![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)

![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)

